

electrophilic and nucleophilic sites of 2-aminobenzonitrile

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Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of **2-Aminobenzonitrile**

Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a versatile bifunctional aromatic compound featuring both an amino ($-NH_2$) and a nitrile ($-C\equiv N$) group in an ortho arrangement. [1][2] This unique substitution pattern imparts a rich and distinct chemical reactivity, making it a valuable building block in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and functional materials.[1][3][4] This guide provides a detailed analysis of the electronic structure of **2-aminobenzonitrile** to identify its key electrophilic and nucleophilic centers, which govern its reaction pathways. The discussion is supported by Frontier Molecular Orbital (FMO) theory, quantitative data, and representative experimental protocols.

Electronic Structure and Reactivity

The reactivity of **2-aminobenzonitrile** is dictated by the interplay of the electronic effects of its two functional groups.

- Amino Group ($-NH_2$):** The amino group acts as a powerful activating group. Through the resonance effect (+M), the nitrogen's lone pair of electrons is delocalized into the benzene ring, increasing its electron density. This effect is partially counteracted by the inductive effect (-I) of the electronegative nitrogen atom, but the resonance effect is dominant. This electron donation makes the aromatic ring and the nitrogen atom itself nucleophilic.

- **Nitrile Group (-C≡N):** The nitrile group is a strong deactivating, electron-withdrawing group through both a powerful inductive effect (-I) and a resonance effect (-M). The sp-hybridized carbon of the nitrile is highly electron-deficient, rendering it a primary electrophilic site.

This combination of an electron-donating and an electron-withdrawing group on the same aromatic ring creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[2]
Molecular Weight	118.14 g/mol	[2][5]
Melting Point	45-48 °C	[6]
Boiling Point	267-268 °C	[6]
Appearance	White to off-white crystalline solid	[1]
CAS Number	1885-29-6	[2]

Identifying Nucleophilic and Electrophilic Sites

Nucleophilic Centers

A nucleophile is a chemical species that donates an electron pair to form a chemical bond.[7] In **2-aminobenzonitrile**, the primary nucleophilic sites are:

- **Amino Nitrogen:** The lone pair of electrons on the nitrogen atom of the -NH₂ group is the most prominent nucleophilic center. It readily reacts with a wide range of electrophiles.
- **Aromatic Ring (C4 and C6):** The electron-donating resonance effect of the amino group increases the electron density at the ortho (C6) and para (C4) positions relative to the amino group, making these carbons nucleophilic and susceptible to electrophilic aromatic substitution.

Electrophilic Centers

An electrophile is a chemical species that accepts an electron pair to form a new covalent bond.^[7]^[8] The key electrophilic sites are:

- **Nitrile Carbon:** The carbon atom of the nitrile group is significantly electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime target for nucleophilic attack.
- **Aromatic Ring (C1, C3, C5):** The powerful electron-withdrawing nature of the nitrile group reduces the electron density of the aromatic ring, particularly at the positions ortho (C3) and para (C5) to it. The carbon atom directly attached to the nitrile group (C1) is also electrophilic.

Visualization of Electronic Properties

Resonance Structures

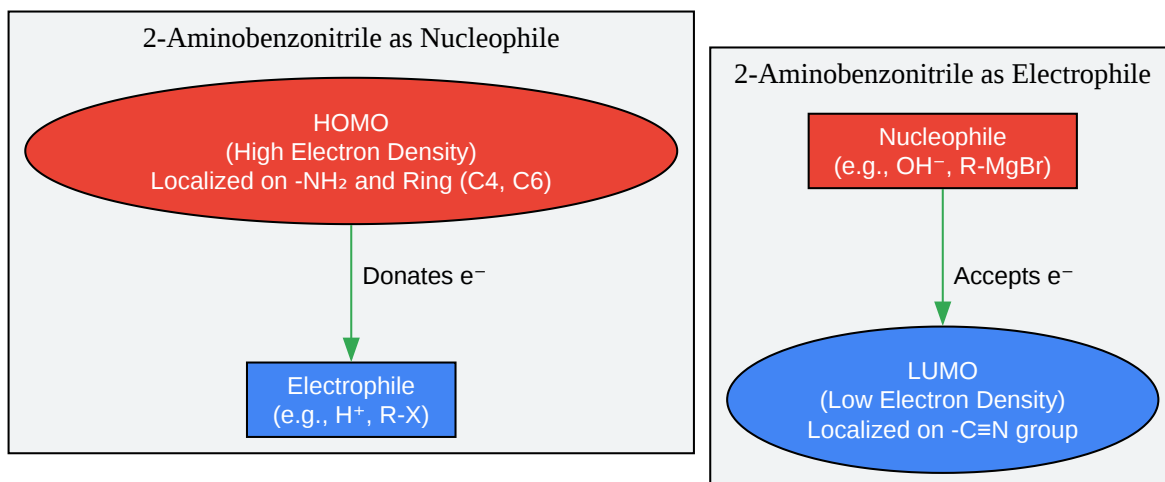
The resonance structures of **2-aminobenzonitrile** illustrate the delocalization of electron density, highlighting the nucleophilic and electrophilic characters of different atoms within the molecule.

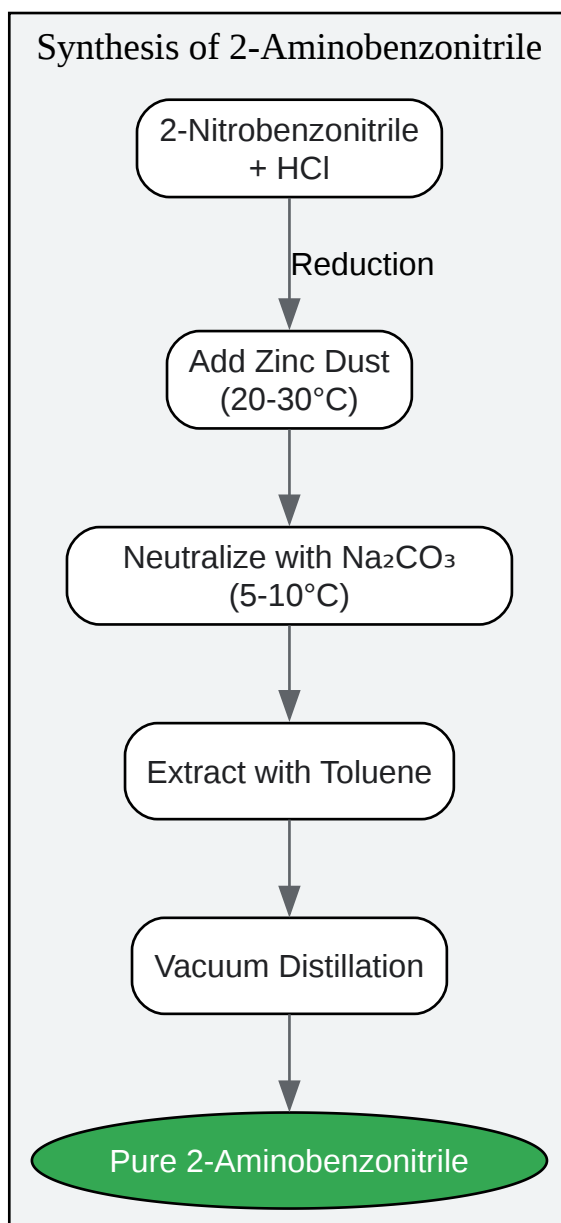
Caption: Resonance delocalization in **2-aminobenzonitrile**.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile.^[9]^[10]

- **HOMO:** The HOMO represents the region of highest electron density and is associated with the molecule's nucleophilic character. For **2-aminobenzonitrile**, the HOMO is expected to be predominantly localized on the amino group and the electron-rich positions of the aromatic ring (C4, C6).
- **LUMO:** The LUMO represents the most electron-deficient region and is associated with the molecule's electrophilic character. The LUMO is expected to be localized primarily on the nitrile group and the electron-poor positions of the aromatic ring.





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